ADT-OH - 18274-81-2

ADT-OH

Catalog Number: EVT-258304
CAS Number: 18274-81-2
Molecular Formula: C9H6OS3
Molecular Weight: 226.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ADT-OH, also known as ADT-OH, is an organosulfur compound belonging to the dithiolethione class. [, , , ] These compounds are characterized by a 1,2-dithiole-3-thione ring system. ADT-OH is particularly recognized as a hydrogen sulfide (H2S) donor, a molecule that releases H2S under specific physiological conditions. [, , , , , , , , ] This H2S-releasing property is central to its numerous biological activities and forms the basis for its extensive study in various therapeutic areas.

Synthesis Analysis

ADT-OH synthesis can be achieved through different methods. One common approach involves a multi-step reaction starting with 4-hydroxyacetophenone. [] This ketone undergoes a series of reactions including bromination, thionation, and cyclization to yield ADT-OH. Microwave irradiation has been employed to improve the synthesis of ADT-OH and its methoxy derivative, ADT-OMe (5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione). [] This method offers advantages such as reduced reaction time and improved yield compared to conventional heating methods.

Molecular Structure Analysis

ADT-OH possesses a distinct molecular structure consisting of a 1,2-dithiole-3-thione ring substituted at the 5-position with a 4-hydroxyphenyl group. [] This structure contributes to its unique chemical reactivity and biological properties. The presence of the hydroxyl group on the phenyl ring allows for further chemical modifications, enabling the synthesis of various derivatives and conjugates.

Chemical Reactions Analysis

ADT-OH exhibits diverse chemical reactivity due to the presence of the dithiolethione ring and the phenolic hydroxyl group. [] It readily undergoes alkylation reactions at the thiocarbonyl group, a characteristic reaction of dithiolethiones. [] Additionally, the hydroxyl group can participate in esterification and etherification reactions. These reactions are crucial for synthesizing various ADT-OH derivatives with modified properties, such as altered H2S release profiles or enhanced pharmacological activities.

Mechanism of Action

The primary mechanism of action of ADT-OH is attributed to its ability to release H2S. [, , , , , , ] H2S is a gaseous signaling molecule with diverse biological functions, including vasodilation, anti-inflammation, and cytoprotection. [, , ] ADT-OH acts as a prodrug, releasing H2S under physiological conditions, which then exerts its biological effects by interacting with various molecular targets. The rate and extent of H2S release from ADT-OH are crucial factors determining its overall biological activity.

Applications

a) Cancer Research: ADT-OH has shown promising anticancer activity against various cancer cell lines, including melanoma, breast cancer, leukemia, and colon cancer. [, , , , , , , , ] Studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth.

b) Inflammation and Immune Response: ADT-OH has demonstrated anti-inflammatory effects in various models, including neuroinflammation and atopic dermatitis. [, , , ] It has been shown to suppress the production of pro-inflammatory cytokines and modulate immune cell activity.

c) Cardiovascular Research:ADT-OH has been investigated for its potential in treating cardiovascular diseases due to its vasorelaxant and cardioprotective properties. [, ] Studies have shown that it can protect against ischemia-reperfusion injury and reduce vascular inflammation.

d) Other Applications: ADT-OH has also been explored for its potential therapeutic benefits in other areas, such as osteoporosis, liver injury, and intestinal inflammation. [, , , ]

AP39

Compound Description: AP39 is a mitochondria-targeted hydrogen sulfide (H2S) donor. It consists of a triphenylphosphonium cation conjugated to ADT-OH via an aliphatic linker. [] This design enables AP39 to selectively deliver H2S to mitochondria. Studies have demonstrated AP39's vasorelaxant effects, particularly on mouse mesenteric artery rings, attributed to its H2S-releasing capabilities. [] AP39 also shows promise in addressing cardiovascular conditions like diabetes and hypertension. []

Relevance: AP39 is structurally related to ADT-OH, incorporating ADT-OH as its H2S-releasing moiety. This connection highlights the use of ADT-OH as a building block for designing targeted H2S donors, leveraging its therapeutic potential. []

AP123

Compound Description: AP123 is another mitochondria-targeted H2S-releasing compound, structurally similar to AP39. [] Although its specific structural details are not provided in the context, its categorization alongside AP39 suggests it also utilizes a mitochondria-targeting moiety linked to an H2S-releasing group, potentially ADT-OH. Like AP39, AP123 exhibits vasorelaxant properties in pre-contracted porcine isolated irides, further supporting the therapeutic potential of targeted H2S delivery in ocular applications. []

Relevance: While the precise relationship to ADT-OH isn't explicitly stated, the shared classification as a mitochondria-targeted H2S donor alongside AP39 suggests AP123 might be structurally related to ADT-OH. This connection further emphasizes the interest in leveraging ADT-OH for developing targeted H2S delivery systems. []

Relevance: Although its precise connection to ADT-OH is not explicitly stated, the grouping of RT-01 with AP39, a known ADT-OH derivative, implies potential structural relatedness and a shared mechanism of H2S release. This connection further strengthens the notion that ADT-OH serves as a basis for developing targeted H2S donors for various therapeutic applications. []

GYY4137

Compound Description: GYY4137, also known as morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate, is a slow-releasing H2S donor. [, , ] This compound has been investigated for its anti-inflammatory effects, particularly in suppressing neuroinflammation by activating AMP-activated protein kinase (AMPK). [] Studies comparing its antitumor activity against hepatocellular carcinoma (HCC) with other H2S donors, including ADT-OH, showed that GYY4137 was less effective than ADT-OH. []

Relevance: Although structurally distinct from ADT-OH, GYY4137 shares the characteristic of being an H2S donor. The comparison of their antitumor activities highlights the diversity in biological effects among different H2S-releasing compounds and suggests that the specific structural features of each donor influence its efficacy and potential applications. []

Danshensu (DSS)

Compound Description: Danshensu (DSS), also known as β-(3,4-dihydroxyphenyl) lactic acid, is a natural antioxidant found in Salvia miltiorrhiza. [] While not an H2S donor itself, DSS has been used to synthesize SDSS, a novel H2S-releasing derivative. [] This modification enhances the antioxidant properties of DSS by incorporating the H2S-releasing moiety. []

SDSS

Compound Description: SDSS is a novel H2S-releasing compound derived from Danshensu (DSS). [] While its specific structure remains undisclosed in this context, studies have shown its ability to protect MC3T3-E1 osteoblasts from H2O2-induced apoptosis by reducing oxidative stress. [] SDSS achieves this by suppressing MAPKs and activating the phosphatidylinositol 3-kinase/Akt pathway. [] Importantly, SDSS releases ADT-OH in vivo, indicating the incorporation of ADT-OH or a closely related structure within its design. []

Relevance: SDSS, designed as an H2S-releasing derivative of DSS, demonstrates the feasibility of linking established drugs with H2S-releasing components, likely incorporating ADT-OH or a structurally similar moiety. [] This approach allows for the combination of known drug activities with the therapeutic benefits of H2S, highlighting a promising avenue for drug development using compounds like ADT-OH. []

Sodium hydrosulfide (NaHS)

Compound Description: Sodium hydrosulfide (NaHS) is a fast-releasing H2S donor commonly used in research. [, , ] Although simpler in structure compared to ADT-OH, NaHS allows for rapid elevation of H2S levels in biological systems. [, , ] This property makes it valuable for studying the immediate effects of H2S but might not be ideal for long-term therapeutic applications requiring sustained H2S release. [, , ]

Relevance: While structurally dissimilar to ADT-OH, NaHS serves as a point of comparison in research due to its well-established nature as an H2S donor. The distinct release kinetics and biological effects observed between NaHS and ADT-OH highlight the importance of H2S release profiles in determining therapeutic outcomes. [, , ]

4-Hydroxy-thiobenzamide (TBZ)

Compound Description: 4-Hydroxy-thiobenzamide (TBZ) is an H2S-releasing moiety investigated for its therapeutic potential, particularly in dermatological applications. [] Similar to ADT-OH, TBZ can be incorporated into more complex structures to impart H2S-releasing properties. [] For instance, Dex-TBZ, a derivative of dexamethasone containing TBZ, exhibits anti-inflammatory effects in a murine model of atopic dermatitis, highlighting the therapeutic potential of H2S-releasing drug conjugates. []

Relevance: While structurally distinct from ADT-OH, TBZ shares the characteristic of being an H2S donor. The development of Dex-TBZ, an H2S-releasing derivative of dexamethasone, mirrors the approach used with ADT-OH to create hybrid drugs with combined therapeutic benefits. This parallelism underscores the versatility of H2S-releasing moieties in drug design. []

Dex-TBZ

Compound Description: Dex-TBZ is a derivative of the corticosteroid dexamethasone conjugated to the H2S-releasing moiety 4-hydroxy-thiobenzamide (TBZ). [] This hybrid compound combines the anti-inflammatory effects of dexamethasone with the therapeutic benefits of H2S. Studies in a murine model of atopic dermatitis demonstrate that Dex-TBZ effectively reduces inflammation while also increasing endogenous H2S production and glutathione peroxidase (GPx) activity. [] Notably, Dex-TBZ achieves these effects without causing hyperglycemia or reducing glucocorticoid receptor (GR) activity, side effects commonly associated with dexamethasone. []

Relevance: Although Dex-TBZ does not directly incorporate ADT-OH, its design strategy parallels that of other H2S-releasing drug conjugates featuring ADT-OH, such as those utilizing aspirin, naproxen, or diclofenac. This similarity highlights a broader trend in medicinal chemistry where established drugs are combined with H2S-releasing moieties to enhance their therapeutic profiles and potentially mitigate side effects. [] The success of Dex-TBZ further supports the viability of this approach and suggests that similar strategies incorporating ADT-OH could yield promising therapeutic agents.

Dex-ADT

Compound Description: Dex-ADT is a hybrid compound consisting of dexamethasone linked to the H2S-releasing moiety ADT-OH. [] Similar to Dex-TBZ, it aims to combine the anti-inflammatory properties of dexamethasone with the therapeutic effects of H2S. In a murine model of atopic dermatitis, Dex-ADT demonstrated comparable efficacy to dexamethasone in reducing dermatitis scores, scratching behavior, edema, eosinophilia, and splenomegaly. []

Relevance: Dex-ADT directly employs ADT-OH as its H2S-releasing component, demonstrating the successful integration of ADT-OH into a clinically relevant drug molecule. This example underscores the potential of ADT-OH in developing hybrid drugs with enhanced therapeutic benefits. []

Proglumide-(5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) (P-A)

Compound Description: P-A is a novel H2S donor synthesized by conjugating proglumide with ADT-OH. [] P-A exhibits protective effects against oxidative low-density lipoprotein (ox-LDL)-induced injury in human umbilical vein endothelial cells (HUVECs) by modulating the NF-κB and JAK/STAT pathways. [] This protective effect involves downregulating pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the expression of the antioxidant enzyme superoxide dismutase (SOD). []

Relevance: P-A is a clear example of a hybrid compound utilizing ADT-OH as its H2S-releasing component. Its development and successful demonstration of protective effects in a cellular model of oxidative injury underscore the potential of ADT-OH in designing novel therapeutics targeting oxidative stress and inflammation. []

β-elemene-H2S gas donor hybrid (L13-2h)

Compound Description: L13-2h is a hybrid compound designed by combining β-elemene with ADT-OH as the H2S-releasing moiety. [] This compound showed significant vasodilatory activity, exceeding 50% at a concentration of 20 μM, superior to the parent compound β-elemene (L13). [] L13-2h also exhibited promising antioxidant activity by protecting human umbilical vein endothelial cells (HUVECs) from H2O2-induced oxidative damage. []

Relevance: L13-2h exemplifies the successful hybridization of ADT-OH with another pharmacologically active molecule to create a compound with enhanced vasodilatory and antioxidant properties. [] This approach highlights the potential of utilizing ADT-OH to improve existing drugs or develop new therapeutic agents for cardiovascular diseases and other conditions where oxidative stress plays a crucial role. []

Hyaluronic acid-ADT (HA-ADT)

Compound Description: HA-ADT is a conjugate of hyaluronic acid (HA) and ADT-OH, designed to combine the drug delivery capabilities of HA with the therapeutic potential of H2S. [] Studies demonstrated that HA-ADT effectively inhibited the proliferation, migration, invasion, and cell cycle progression of human hepatocellular carcinoma (HCC) cells. [] Furthermore, HA-ADT promoted apoptosis and inhibited autophagy in HCC cells through modulation of specific signaling pathways. [] Notably, HA-ADT exhibited superior antitumor activity compared to other H2S donors like NaHS and GYY4137 in an HCC xenograft tumor model. []

Relevance: HA-ADT showcases the successful utilization of ADT-OH in a macromolecular drug delivery system. This example highlights the versatility of ADT-OH in designing targeted and controlled-release therapeutic strategies for various diseases, including cancer. []

Properties

CAS Number

18274-81-2

Product Name

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

IUPAC Name

5-(4-hydroxyphenyl)dithiole-3-thione

Molecular Formula

C9H6OS3

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H

InChI Key

IWBBKLMHAILHAR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)O

Solubility

Soluble in DMSO

Synonyms

desmethyl-ADT
desmethylanethol dithiolthione
desmethylanethol trithione

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.